molecular formula C17H29Cl2N3 B1527392 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride CAS No. 1220029-85-5

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

Cat. No.: B1527392
CAS No.: 1220029-85-5
M. Wt: 346.3 g/mol
InChI Key: PJDYFYXAJBLSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of piperazine, a versatile chemical structure used in the synthesis of numerous pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 3-piperidinylmethyl chloride under specific reaction conditions, such as the use of a suitable solvent and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex chemical compounds.

  • Biology: It may serve as a ligand in biological studies to understand receptor interactions.

  • Industry: It can be used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors in the central nervous system, leading to modulation of neurotransmitter activity.

Comparison with Similar Compounds

  • 1-benzylpiperazine

  • 4-(3-piperidinylmethyl)piperazine

  • Other piperazine derivatives

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical reactions further enhance its importance in the field of chemistry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-benzyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3.2ClH/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17;;/h1-3,5-6,17-18H,4,7-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDYFYXAJBLSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 6
1-Benzyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.